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Compound of Interest

Compound Name: 1,6-Dimethyl-9H-carbazole

Cat. No.: B15223873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbazole-based materials are a cornerstone in the development of organic electronic devices,

including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic

field-effect transistors (OFETs). The efficiency of these devices is intrinsically linked to the

charge carrier mobility of the constituent organic semiconductor layers. Accurate and reliable

measurement of charge carrier mobility is therefore crucial for material design, device

optimization, and quality control.

These application notes provide detailed protocols for three common and effective techniques

used to determine the charge carrier mobility in carbazole thin films: Time-of-Flight (TOF),

Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) measurements.

Data Presentation: Charge Carrier Mobility in
Carbazole-Based Films
The following table summarizes experimentally determined charge carrier mobilities for various

carbazole-based materials using the techniques described in this document. This data is

intended to provide a comparative reference for researchers.
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Material
Measurement
Technique

Hole Mobility
(μh) (cm²/Vs)

Electron
Mobility (μe)
(cm²/Vs)

Reference

Poly(N-

vinylcarbazole)

(PVK)

Time-of-Flight

(TOF)
~10⁻⁶ - 10⁻⁵ - [1]

Poly(N-

vinylcarbazole)

(PVK)

Time-of-Flight

(TOF)
3 x 10⁻⁸ - 10⁻⁶ - [1]

Poly[N-9'-

heptadecanyl-

2,7-carbazole-

alt-5,5-(4',7'-di-2-

thienyl-2',1',3'-

benzothiadiazole

)] (PCDTBT)

Field-Effect

Transistor (FET)
7 x 10⁻⁴ - [2]

Diindolo[3,2-

b:2′,3′-

h]carbazole

derivatives

Field-Effect

Transistor (FET)
10⁻⁶ - 10⁻³ - [3]

4,4',4''-Tris(N-

carbazolyl)triphe

nylamine (TCTA)

Not Specified ~10⁻⁴ Low [4]

Carbazole-based

Copolymers

Field-Effect

Transistor (FET)

Reasonably

good
- [5]

Carbazole and

Sulfone based

molecules

Not Specified
Charge transfer

characteristics
-

Experimental Protocols
Time-of-Flight (TOF) Method
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The TOF method directly measures the drift mobility of charge carriers by determining the time

it takes for a sheet of photogenerated carriers to traverse a thin film of the material under an

applied electric field.

Experimental Workflow Diagram:
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Caption: Workflow for Time-of-Flight (TOF) mobility measurement.

Protocol:

Substrate Preparation:

Thoroughly clean an ITO-coated glass substrate by sequential ultrasonication in detergent,

deionized water, acetone, and isopropanol (15 minutes each).

Dry the substrate with a stream of nitrogen gas and then treat it with UV-ozone for 15

minutes to improve the wettability and work function of the ITO.

Carbazole Film Deposition:

Prepare a solution of the carbazole material in a suitable solvent (e.g., chloroform,

chlorobenzene) at a concentration of 10-30 mg/mL.

Spin-coat the solution onto the ITO substrate to achieve a film thickness of 1-10 µm. The

spin speed and time should be optimized for the specific material and desired thickness.

Anneal the film at a temperature just below its glass transition temperature for 10-30

minutes inside a nitrogen-filled glovebox to remove residual solvent.
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Top Electrode Deposition:

Transfer the substrate to a thermal evaporator.

Deposit a semitransparent top electrode (e.g., 30 nm of aluminum) through a shadow

mask to define the active area of the device.

Measurement:

Mount the sample in a light-tight, electrically shielded sample holder.

Apply a DC voltage across the device using a source-measure unit. The polarity of the

voltage determines whether holes or electrons are measured. For hole mobility, the ITO is

biased positively.

Excite the sample through the semitransparent electrode with a short laser pulse (e.g.,

from a nitrogen laser at 337 nm with a pulse width < 10 ns) that is strongly absorbed by

the carbazole film.

Record the transient photocurrent using a fast digital oscilloscope connected across a

series load resistor. The RC time constant of the circuit should be much smaller than the

transit time of the charge carriers.

Data Analysis:

The transit time (τt) is determined from the transient photocurrent plot. In the ideal case of

non-dispersive transport, the photocurrent shows a plateau followed by a decay, and the

transit time is the intersection of the asymptotes to the plateau and the decaying part. For

dispersive transport, the transit time is often determined from the kink in a double

logarithmic plot of photocurrent versus time.

The charge carrier mobility (μ) is calculated using the formula: μ = d² / (V * τt) where d is

the film thickness, V is the applied voltage, and τt is the transit time.

Space-Charge-Limited Current (SCLC) Method
The SCLC method is a steady-state measurement that determines the charge carrier mobility

by analyzing the current-voltage (I-V) characteristics of a single-carrier device in the regime
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where the injected charge density exceeds the intrinsic charge density.

Experimental Workflow Diagram:

Caption: Workflow for SCLC mobility measurement.

Protocol:

Device Fabrication (for a hole-only device):

Clean an ITO-coated glass substrate as described in the TOF protocol.

Spin-coat a hole-injection layer (HIL), such as PEDOT:PSS, onto the ITO and anneal

according to the manufacturer's recommendations.

Spin-coat the carbazole film (typically 100-500 nm thick) on top of the HIL and anneal.

Deposit a high work function top electrode (e.g., Gold or Molybdenum Oxide/Aluminum)

via thermal evaporation. For an electron-only device, an electron-injection layer and a low

work function cathode would be used.

Measurement:

Place the device in a probe station with electrical shielding.

Using a source-measure unit, apply a voltage sweep across the device and measure the

corresponding current. The measurements should be performed in the dark to avoid

photoconductivity effects.

Data Analysis:

Plot the current density (J) as a function of the applied voltage (V).

Identify the different regions of the J-V curve: the ohmic region at low voltages (J ∝ V), the

trap-filled limited region (if traps are present), and the SCLC region where the current is

limited by the space charge of the injected carriers.
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In the trap-free SCLC region, the current density is described by the Mott-Gurney law: J =

(9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative

permittivity of the material (typically assumed to be ~3 for organic semiconductors), μ is

the charge carrier mobility, V is the applied voltage, and d is the film thickness.

Plot J versus V² and fit the linear portion of the curve in the SCLC regime. The mobility can

be extracted from the slope of this fit.

Field-Effect Transistor (FET) Method
The FET method determines the charge carrier mobility by measuring the modulation of the

source-drain current by a gate voltage in a transistor configuration. This technique probes the

charge transport along the dielectric-semiconductor interface.

Experimental Workflow Diagram:
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Caption: Workflow for Field-Effect Transistor (FET) mobility measurement.

Protocol:

Device Fabrication (Bottom-Gate, Top-Contact Configuration):

Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as

the gate electrode and gate dielectric, respectively.
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Clean the SiO₂ surface using a standard cleaning procedure (e.g., sonication in acetone

and isopropanol).

Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g.,

hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS)) to improve the film

morphology and device performance.

Deposit the carbazole semiconductor film onto the dielectric surface via spin-coating or

thermal evaporation.

Thermally evaporate the source and drain electrodes (e.g., gold) on top of the

semiconductor layer through a shadow mask. The channel length (L) and width (W) are

defined by the shadow mask.

Measurement:

Place the OFET device on the chuck of a probe station.

Use micromanipulators to make electrical contact with the gate, source, and drain

electrodes.

Using a semiconductor parameter analyzer, measure the transfer characteristics by

sweeping the gate voltage (VG) at a fixed, high source-drain voltage (VD) (in the

saturation regime) and recording the drain current (ID).

Measure the output characteristics by sweeping the drain voltage (VD) at different fixed

gate voltages (VG) and recording the drain current (ID).

Data Analysis:

The mobility is typically extracted from the transfer characteristics in the saturation regime,

where the drain current is given by: ID = (W / 2L) * μ * Ci * (VG - VT)² where W is the

channel width, L is the channel length, μ is the charge carrier mobility, Ci is the

capacitance per unit area of the gate dielectric, and VT is the threshold voltage.

Plot the square root of the drain current (√ID) versus the gate voltage (VG).
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The mobility can be calculated from the slope of the linear region of this plot using the

following equation: μ = (2L / W * Ci) * (∂√ID / ∂VG)²

By following these detailed protocols, researchers can obtain reliable and reproducible

measurements of charge carrier mobility in carbazole-based thin films, enabling the continued

advancement of organic electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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